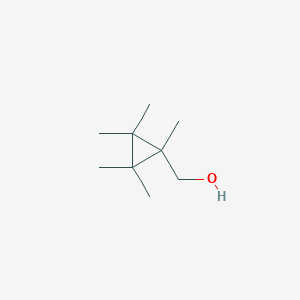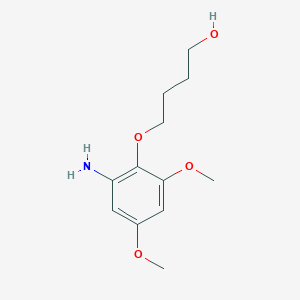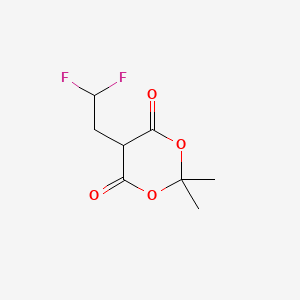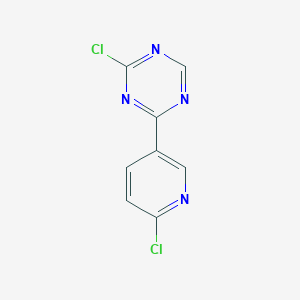![molecular formula C7H14ClNO B13895293 Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is a bicyclic compound that belongs to the class of azabicyclo compounds. It is characterized by a nitrogen atom incorporated into a bicyclic structure, which includes a six-membered ring fused to a three-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic hydrogenation and other stereoselective synthetic methodologies. For instance, the use of active nickel catalysts in the hydrogenation process is a common industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrogen atom plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to target molecules, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octan-3-ol: Another similar compound with variations in the functional groups attached to the bicyclic structure.
Uniqueness
Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride is unique due to its specific stereochemistry and the position of the nitrogen atom within the bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
(1S,5S,6S)-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-5-1-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-,7-;/m0./s1 |
InChI-Schlüssel |
OMGHUKNDBNOMHP-MKXDVQRUSA-N |
Isomerische SMILES |
C1[C@H]2C[C@@H]([C@@H]1CNC2)O.Cl |
Kanonische SMILES |
C1C2CC(C1CNC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)




![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)

![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

